

Spectroscopic and Synthetic Profile of 6-Butyl-1,4-cycloheptadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Butyl-1,4-cycloheptadiene*

Cat. No.: *B14159029*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the non-conjugated diene, **6-Butyl-1,4-cycloheptadiene**. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Physicochemical Properties

6-Butyl-1,4-cycloheptadiene possesses the molecular formula $C_{11}H_{18}$ and a molecular weight of 150.26 g/mol. [1] It is a cyclic olefin whose structure incorporates a seven-membered ring with a butyl substituent.

Property	Value	Reference
Molecular Formula	$C_{11}H_{18}$	[1]
Molecular Weight	150.26 g/mol	[1]
IUPAC Name	6-butylcyclohepta-1,4-diene	[1]
CAS Number	22735-58-6	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for **6-Butyl-1,4-cycloheptadiene**. These values are derived from spectral data of similar structures and general principles of NMR and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 5.5 - 5.8	m	4H	Olefinic protons (CH=CH)	Complex multiplet due to coupling between olefinic and allylic protons.
~ 2.7 - 2.9	m	2H	Allylic protons (=CH-CH ₂ -CH=)	
~ 2.1 - 2.3	m	2H	Allylic protons (-CH ₂ -CH=)	
~ 1.8 - 2.0	m	1H	Methine proton (-CH-Butyl)	
~ 1.2 - 1.5	m	4H	Methylene protons of butyl group (-CH ₂ -CH ₂ -CH ₂ -CH ₃)	
~ 0.9	t	3H	Methyl protons of butyl group (-CH ₂ -CH ₃)	Triplet with J ≈ 7 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Notes
~ 130 - 135	CH	Olefinic carbons ($\text{CH}=\text{CH}$)	Two distinct signals expected.
~ 35 - 40	CH	Methine carbon (-CH-Butyl)	
~ 30 - 35	CH_2	Allylic carbons ($=\text{CH}-\text{CH}_2-\text{CH}=\text{}$ and $-\text{CH}_2-\text{CH}=$)	Two to three signals expected.
~ 29 - 33	CH_2	Methylene carbon of butyl group ($-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)	
~ 22 - 25	CH_2	Methylene carbon of butyl group ($-\text{CH}_2-\text{CH}_2-\text{CH}_3$)	
~ 14	CH_3	Methyl carbon of butyl group ($-\text{CH}_3$)	

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3020	Medium	=C-H stretch (alkene)
2955, 2870	Strong	C-H stretch (alkane)
~ 1650	Medium, Sharp	C=C stretch (alkene)
~ 1465	Medium	-CH ₂ - bend
~ 700 - 800	Medium	=C-H bend (cis-alkene)

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M^+) at $m/z = 150$. The fragmentation pattern would likely involve the loss of the butyl group ($M-57$) and rearrangements of the cycloheptadiene ring. A base peak corresponding to a stable carbocation formed after initial fragmentation is expected. The mass spectrum of the related compound 6-[(Z)-1-but enyl]-1,4-cycloheptadiene shows a molecular ion at m/z 148 and significant fragments at m/z 91, 79, and 67, which may be indicative of fragmentation patterns for the butyl-substituted analog.^[2]

Experimental Protocols

While a specific, detailed synthesis for **6-Butyl-1,4-cycloheptadiene** is not readily available, a plausible synthetic route can be adapted from known methodologies for the alkylation of cycloheptadiene or the synthesis of substituted dienes.

Proposed Synthesis: Alkylation of 1,4-Cycloheptadiene

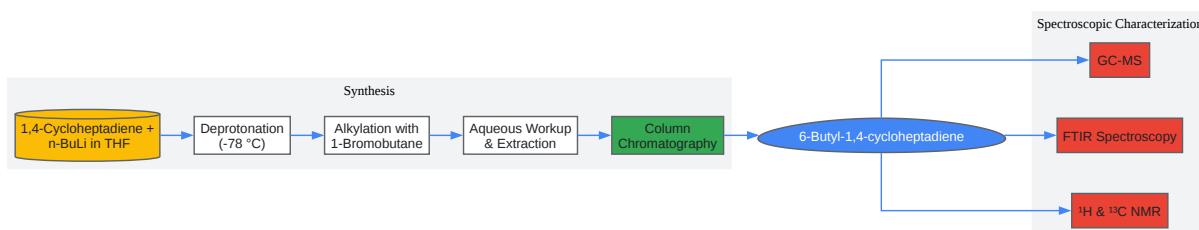
This protocol outlines a potential method for the synthesis of **6-Butyl-1,4-cycloheptadiene** via deprotonation and subsequent alkylation of 1,4-cycloheptadiene.

Materials:

- 1,4-Cycloheptadiene
- n-Butyllithium (n-BuLi) in hexanes
- 1-Bromobutane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous THF and 1,4-cycloheptadiene.
- Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 2 hours.
- Alkylation: 1-Bromobutane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
- Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane or a low-polarity hexane/ethyl acetate mixture as the eluent to yield pure **6-Butyl-1,4-cycloheptadiene**.


Spectroscopic Characterization

The synthesized compound would be characterized by the following spectroscopic methods to confirm its identity and purity:

- ¹H and ¹³C NMR: Spectra would be recorded on a 300 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate.
- Mass Spectrometry: A mass spectrum would be acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of **6-Butyl-1,4-cycloheptadiene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Butyl-1,4-cycloheptadiene | C11H18 | CID 556470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-[*Z*]-1-Butenyl]-1,4-cycloheptadiene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Butyl-1,4-cycloheptadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14159029#spectroscopic-data-for-6-butyl-1-4-cycloheptadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com